molecular formula C18H25N5O4S B4473209 1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

Cat. No.: B4473209
M. Wt: 407.5 g/mol
InChI Key: FAWYNKLZCUEDHQ-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The oxadiazole ring is then synthesized and attached to the piperidine ring. Finally, the dimethylsulfamoyl group is introduced to complete the synthesis. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide can be compared with other similar compounds, such as:

  • 1-(dimethylsulfamoyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
  • 1-(dimethylsulfamoyl)-N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide These compounds share similar structures but differ in the substituents on the oxadiazole ring. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of each compound.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-13-6-8-14(9-7-13)17-20-16(27-21-17)11-19-18(24)15-5-4-10-23(12-15)28(25,26)22(2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWYNKLZCUEDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCN(C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide
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1-(dimethylsulfamoyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide

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